![molecular formula C17H14N2O4S B2433682 (Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1164460-40-5](/img/structure/B2433682.png)

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

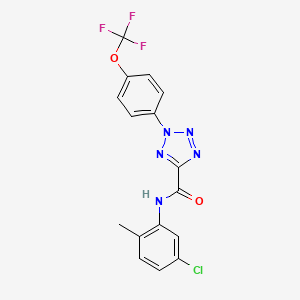

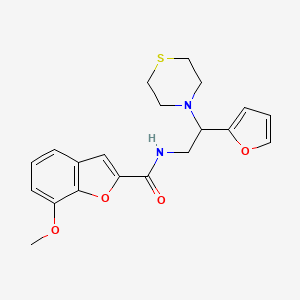

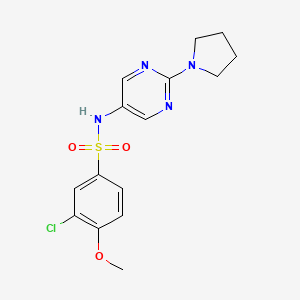

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.37. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrocatalytic Conversion of Biomass-Derived Furan Compounds

Furan compounds, including 5-hydroxymethylfurfural (HMF) and furfural (FF), serve as versatile platform molecules derived from the degradation of lignocellulosic cellulose. These compounds offer a crucial pathway for the conversion of renewable biomass. Researchers have been exploring the electrocatalytic conversion of furan compounds using renewable electricity. However, challenges such as low selectivity of the target product, lower current density, and Faraday efficiency have hindered widespread industrial applications. Understanding the mechanisms, catalysts, and reaction conditions is essential for enhancing activity, selectivity, and scalability in large-scale processes .

Synthesis of 3-Allyl-2-(Allyloxy)-5-Bromoaniline

A four-step synthetic approach yields 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol. The method is straightforward, with good to excellent yields (72–98%) after the initial reaction. This compound may find applications in various fields .

Catalytic Alkylation of Furans by π-Activated Alcohols

Researchers have achieved almost quantitative yield in the formation of 2-((1R,2R)-2,3,3-trimethyl-1-phenyl-butyl)furan through alkylation in nitromethane at room temperature. Catalytic amounts of specific compounds play a crucial role in achieving good stereoselectivity. This knowledge can inform applications in organic synthesis .

Biomedical Applications of Furan Derivatives

Furan derivatives exhibit remarkable therapeutic efficacy. They have been explored as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, and anticancer agents. Their diverse pharmacological properties make them promising candidates for drug development .

Furan Platform Chemicals Beyond Fuels and Plastics

The chemical industry is shifting from traditional resources (such as crude oil) to biomass. Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, play a pivotal role. Researchers aim to create innovative antibacterial agents and explore the synthesis of 2,5-furandicarboxylic acid on a large scale. These compounds offer a wide range of prospects beyond fuels and monomers .

Furan-Based Biomaterials

Substituted furan-based compounds show promise as antimicrobial, anticancer, antihyperglycemic, and analgesic agents. Their poly-substituted forms serve as building blocks for naturally occurring biomaterials, contributing to medicinal chemistry .

特性

IUPAC Name |

methyl 2-(furan-2-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-3-8-19-12-7-6-11(16(21)22-2)10-14(12)24-17(19)18-15(20)13-5-4-9-23-13/h3-7,9-10H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLWPVIDHMACGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2433611.png)